

gp130 cytokine family and their receptors

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An In-depth Technical Guide to the gp130 Cytokine Family and Their Receptors

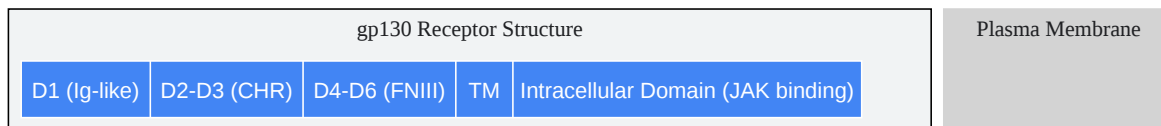
For Researchers, Scientists, and Drug Development Professionals

Abstract

The glycoprotein 130 (gp130) receptor cytokine family, also known as the Interleukin-6 (IL-6) family, encompasses a group of pleiotropic cytokines crucial for regulating complex biological processes, including hematopoiesis, immune responses, inflammation, and neuronal survival. [1][2] All members of this family utilize the transmembrane protein gp130 (also known as IL6ST or CD130) as a common signal transducer within their receptor complexes. [3][4] Dysregulation of gp130-mediated signaling is implicated in a range of diseases, including inflammatory conditions, autoimmunity, and cancer, making this pathway a significant target for therapeutic intervention. [5][6] This guide provides a comprehensive overview of the gp130 cytokine family, the structure and assembly of their receptor complexes, the primary signaling cascades they initiate, and key experimental protocols for their study.

The gp130 Receptor (CD130)

Glycoprotein 130 is the archetypal member of the "tall" class of cytokine receptors. [7][8] It is a ubiquitously expressed transmembrane protein that is essential for signal transduction. [3][9] Structurally, the extracellular portion of gp130 is modular, consisting of six domains: an N-terminal Immunoglobulin (Ig)-like domain (D1), a cytokine-binding homology region (CHR) comprising domains D2 and D3, and three membrane-proximal fibronectin type III (FNIII) domains (D4-D6). [8][10][11] The intracellular domain lacks intrinsic kinase activity but contains conserved "box" motifs that serve as docking sites for Janus kinases (JAKs). [7][11]



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Caption: Schematic of the gp130 receptor domains.

The gp130 Cytokine Family and Receptor Complexes

The functional redundancy and pleiotropy of the gp130 cytokine family are largely due to the shared use of gp130 for signal transduction.[1] Specificity in biological response is achieved through the use of unique alpha-receptors (α R) or alternative signaling receptors, such as the Leukemia Inhibitory Factor Receptor (LIFR) or Oncostatin M Receptor (OSMR).[1]

Ligand binding induces the formation of either gp130 homodimers or heterodimers with other signaling receptors.[12] For example, IL-6 first binds to its specific IL-6R α , and this complex then recruits a gp130 homodimer to form a hexameric signaling unit (2:2:2 stoichiometry).[7] [13] In contrast, LIF binds directly to a pre-formed gp130/LIFR heterodimer.[1] This distinction in receptor complex assembly is a key determinant of the specific downstream signaling and biological outcome.[14]

Table 1: gp130 Family Cytokines and their Receptor Complexes

Cytokine	α -Receptor	Signaling Receptor Complex	Key Functions
Interleukin-6 (IL-6)	IL-6R α (CD126)	gp130 Homodimer	Inflammation, immune response, acute phase response[6][9]
Interleukin-11 (IL-11)	IL-11R α	gp130 Homodimer	Hematopoiesis, bone metabolism[3][9]
Leukemia Inhibitory Factor (LIF)	None	gp130 / LIFR Heterodimer	Stem cell maintenance, neurogenesis, implantation[1][15]
Oncostatin M (OSM)	None	gp130 / LIFR or gp130 / OSMR Heterodimer	Inflammation, growth regulation, hematopoiesis[1][15]
Ciliary Neurotrophic Factor (CNTF)	CNTRF α	gp130 / LIFR Heterodimer	Neuronal survival and differentiation[3][15]
Cardiotrophin-1 (CT-1)	None (putative α R exists)	gp130 / LIFR Heterodimer	Cardiomyocyte protection and hypertrophy[1][15]
Cardiotrophin-like Cytokine (CLC)	CRLF1 / CNTRF α	gp130 / LIFR Heterodimer	Neuronal development, immune response[14][15]
Interleukin-27 (IL-27)	IL-27R α (WSX-1)	gp130 / WSX-1 Heterodimer	Immune regulation (pro- and anti-inflammatory)[1][9]

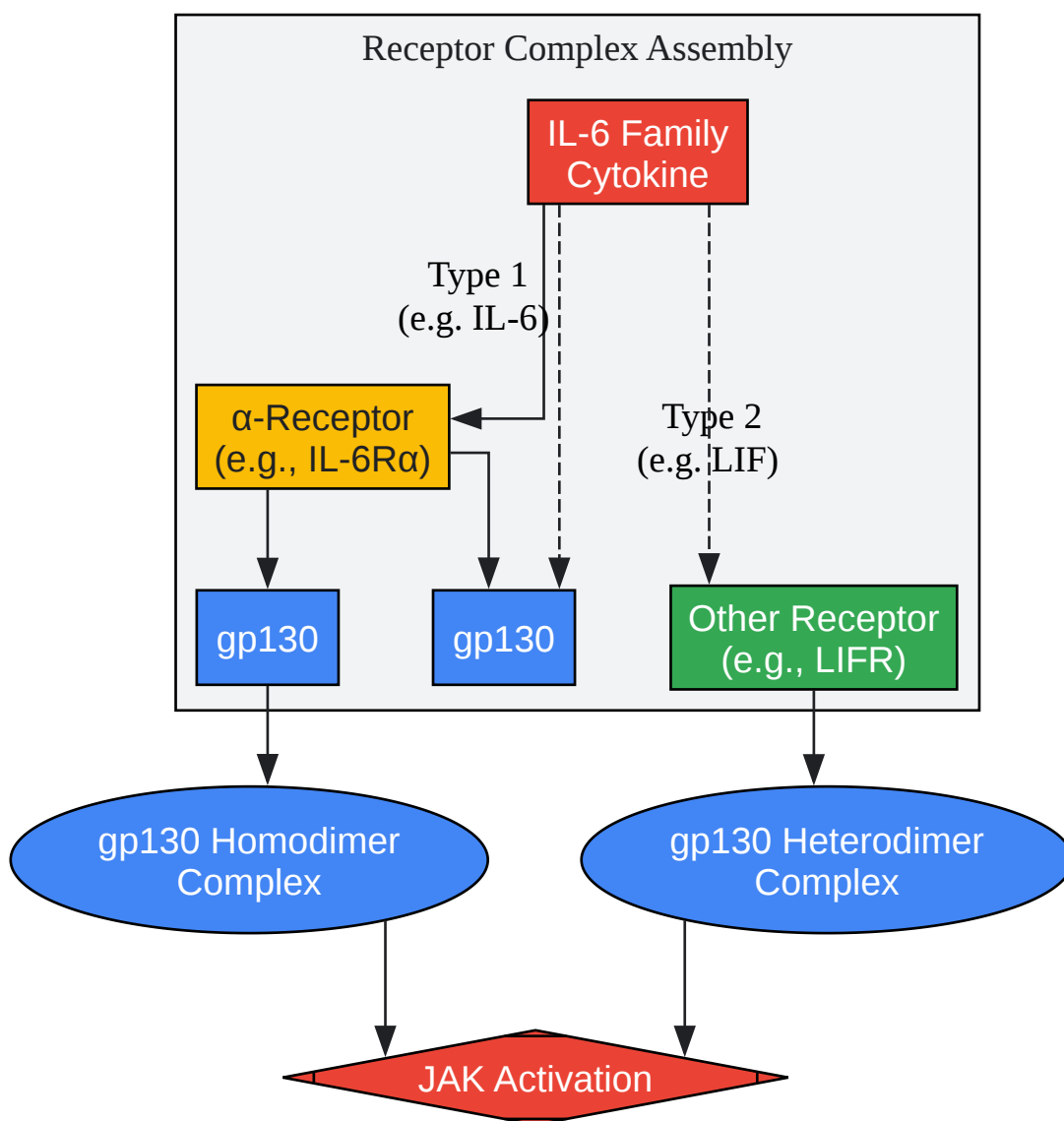
Table 2: Quantitative Data on Selected gp130 Family Components

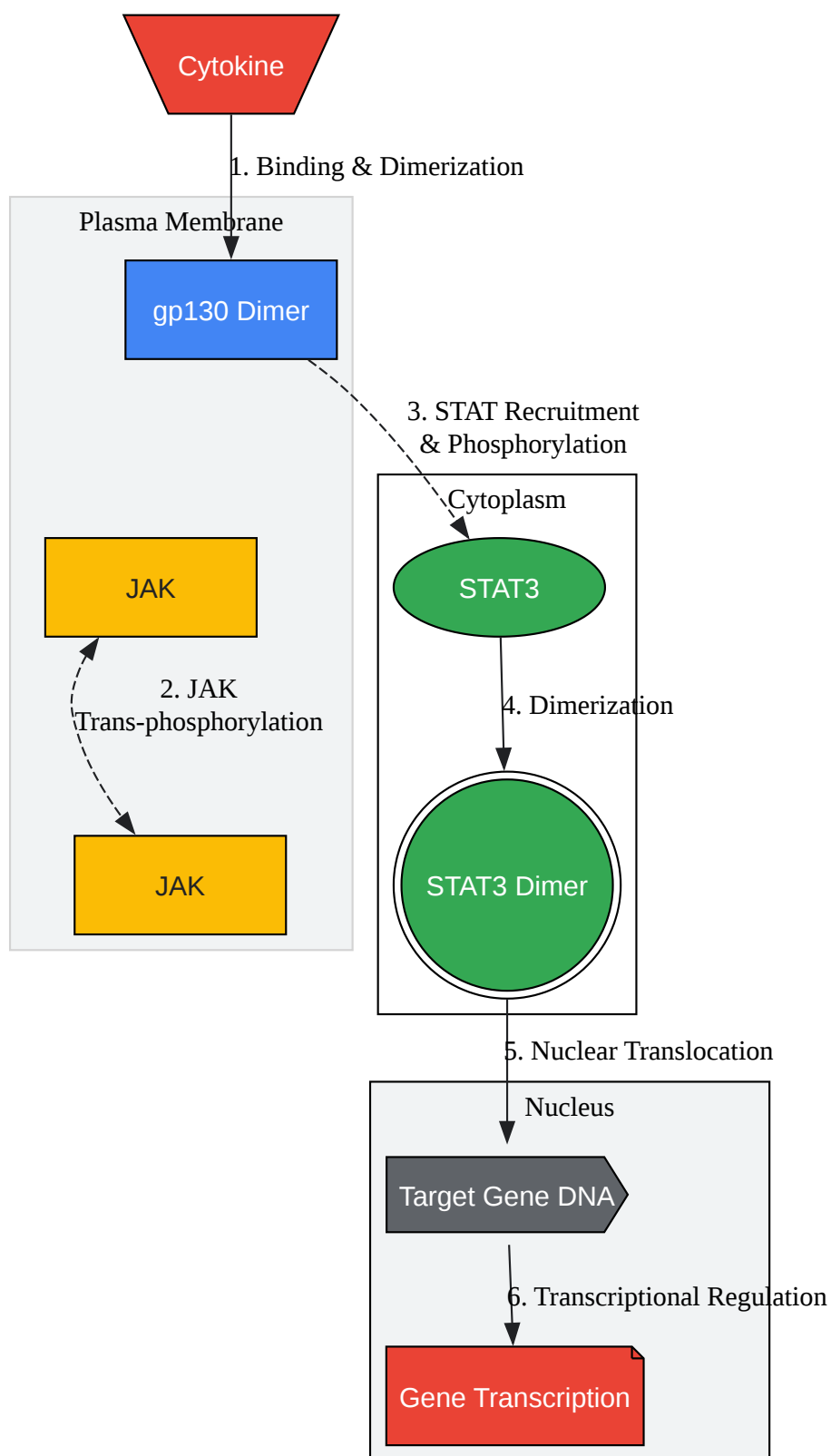
Molecule	Molecular Mass	Binding Affinity (Kd)	Notes
Cardiotrophin-1 (CT-1)	~21.5 kD	-	Data from mouse embryoid bodies.[1]
IL-6 binding to IL-6R α	-	30-50 nM	Low-affinity interaction measured with soluble components.[16]
Hyper-IL-6 binding to sgp130Fc	-	4 nM	High-affinity interaction of an engineered IL-6 fusion protein.[16]

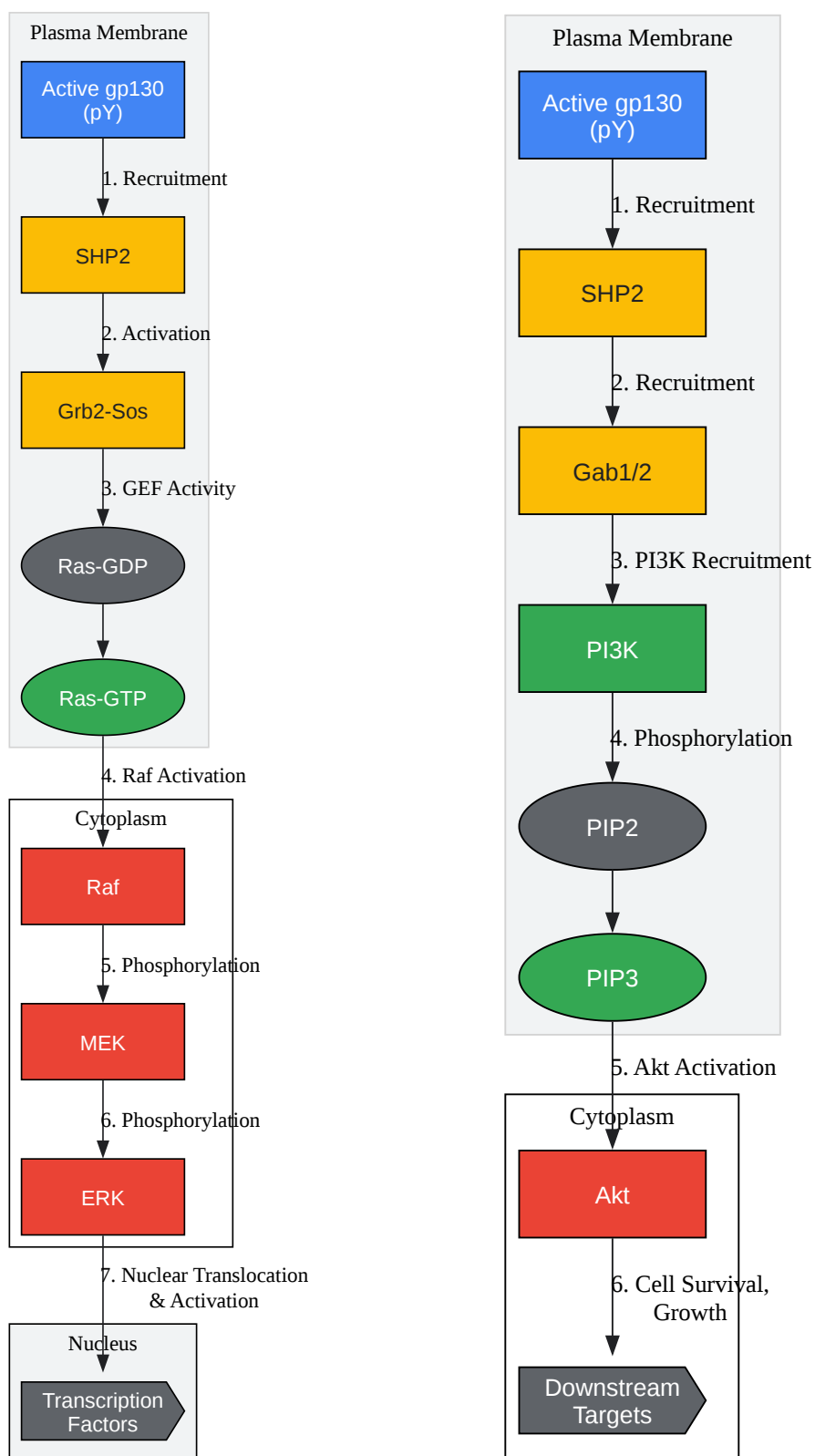
Note: Comprehensive and standardized binding affinity data is sparse in the literature due to variations in experimental systems (soluble vs. cell-surface receptors).

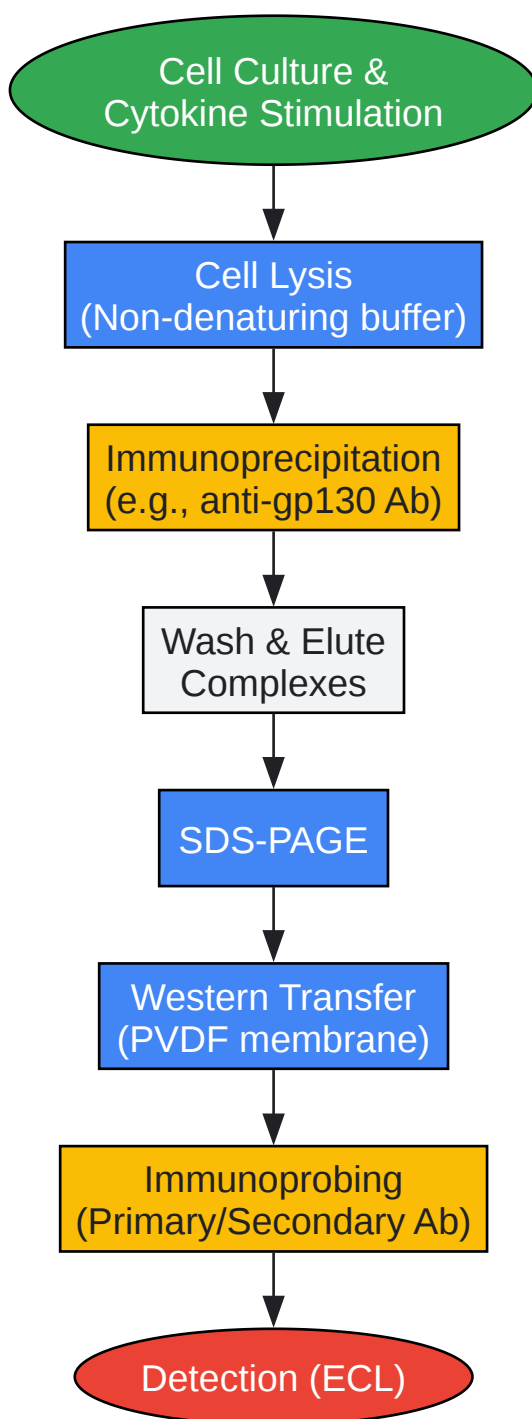
Signal Transduction Pathways

Upon cytokine-induced dimerization, gp130-associated Janus kinases (JAKs) are brought into close proximity, allowing for their trans-phosphorylation and activation.[17][18] Activated JAKs then phosphorylate key tyrosine residues on the cytoplasmic tail of gp130.[18] These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, initiating several key pathways.[19]









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